molecular formula C14H14N4O2 B15086471 N'-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide

N'-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide

Cat. No.: B15086471
M. Wt: 270.29 g/mol
InChI Key: SNWKXHHHQBRYLJ-LICLKQGHSA-N
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Description

N’-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, an ethylidene linkage, and a pyrazinecarbohydrazide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide typically involves the condensation of 3-methoxyacetophenone with pyrazine-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N’-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(3-Methoxyphenyl)ethylidene)isonicotinohydrazide
  • N-(1-(3-Methoxyphenyl)ethylidene)-4-phenyl-1-piperazinamines

Uniqueness

N’-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N-[(E)-1-(3-methoxyphenyl)ethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C14H14N4O2/c1-10(11-4-3-5-12(8-11)20-2)17-18-14(19)13-9-15-6-7-16-13/h3-9H,1-2H3,(H,18,19)/b17-10+

InChI Key

SNWKXHHHQBRYLJ-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC(=CC=C2)OC

Canonical SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

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